molecular formula C19H20N2OS B2899402 2-[(3-methoxybenzyl)sulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile CAS No. 445382-42-3

2-[(3-methoxybenzyl)sulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile

カタログ番号: B2899402
CAS番号: 445382-42-3
分子量: 324.44
InChIキー: SFLPQGJBKDHKDD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(3-methoxybenzyl)sulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C19H20N2OS and its molecular weight is 324.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-[(3-methoxybenzyl)sulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile is a complex organic compound with potential therapeutic applications. Its unique structural features suggest significant biological activity, particularly in the realms of anticancer and cardiovascular effects. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H19N3OSC_{18}H_{19}N_{3}OS, with a molar mass of 325.43 g/mol. The compound contains a tetrahydro-cycloheptapyridine core linked to a methoxybenzyl sulfanyl group and a carbonitrile moiety, which may enhance its reactivity and biological properties.

Biological Activity Overview

Research indicates that compounds similar to this structure exhibit various biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and MDA-MB 231. For instance, one derivative demonstrated an IC50 value of 4.55 µM against MCF-7 cells and 9.87 µM against MDA-MB 231 cells .
  • Vasorelaxant Effects : Compounds with similar scaffolds have been evaluated for their ability to induce vasodilation, which is beneficial for treating hypertension and related cardiovascular diseases .

Anticancer Mechanism

A detailed investigation into the anticancer properties revealed that treatment with this compound leads to significant cell cycle arrest and apoptosis in cancer cells:

  • Cell Cycle Arrest : Flow cytometry analysis indicated that treatment resulted in an increase of cells in the pre-G1 phase (indicative of apoptosis) and an increase in cells at the S phase of the cell cycle .
  • Caspase Activation : The compound was shown to upregulate caspase-3 activity significantly, which is a key player in the apoptotic pathway. This suggests that the compound may trigger intrinsic apoptosis mechanisms .

Vasorelaxant Activity

Research has also highlighted the vasorelaxant properties of similar compounds. These compounds can relax vascular smooth muscle by modulating calcium signaling pathways and nitric oxide production:

  • Experimental Results : In vivo studies demonstrated that certain derivatives could significantly lower blood pressure in hypertensive models by inducing vasodilation .

Comparative Analysis of Related Compounds

The following table summarizes the biological activity of structurally related compounds:

Compound NameStructure FeaturesAnticancer Activity (IC50)Vasorelaxant Activity
Compound ATetrahydro structure4.55 µM (MCF-7)Yes
Compound BBenzimidazole derivative5.20 µM (MCF-7)Moderate
Compound CPyridine derivative11.23 µM (MCF-7)Yes

Case Studies

  • Case Study on MCF-7 Cells : A study focused on the effects of this compound on MCF-7 breast cancer cells showed significant induction of apoptosis after treatment with low micromolar concentrations .
  • Vasodilatory Effects : In animal models, compounds with similar structures were tested for their ability to lower blood pressure through vasodilation mechanisms. Results indicated a promising reduction in systolic blood pressure following administration .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-[(3-methoxybenzyl)sulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile?

The synthesis typically involves multi-step reactions, including cyclization of pyridine precursors and functionalization of the sulfanyl group. Key steps include:

  • Cyclization : Formation of the cyclohepta[b]pyridine core via condensation reactions under reflux conditions.
  • Sulfanyl Introduction : Thiolation using 3-methoxybenzyl mercaptan in the presence of dehydrating agents (e.g., phosphorus oxychloride) .
  • Optimization : Microwave-assisted synthesis or high-pressure reactors to enhance reaction efficiency, with catalysts like trifluoroacetic acid improving yield and selectivity . Purification methods include column chromatography and crystallization. Analytical validation via TLC and GC-MS ensures purity .

Q. Which spectroscopic and chromatographic methods are employed for characterizing this compound?

  • Spectroscopy :

  • IR : Identifies functional groups (e.g., CN stretch at ~2220 cm⁻¹, NH stretches) .
  • NMR : Assigns proton environments (e.g., methoxybenzyl protons at δ 3.8 ppm, cycloheptane protons as multiplet signals) .
    • Chromatography :
  • TLC/GC-MS : Monitors reaction progress and confirms purity .
    • Mass Spectrometry : Determines molecular weight (e.g., M⁺ peaks matching calculated molecular formulas) .

Q. What are the key structural features of this compound?

The molecule comprises:

  • A cycloheptane ring fused to a pyridine moiety, adopting a chair conformation .
  • A 3-methoxybenzylsulfanyl substituent at position 2, contributing to steric effects and hydrogen-bonding interactions .
  • A carbonitrile group at position 3, with possible out-of-plane displacement due to steric hindrance . X-ray crystallography reveals intermolecular interactions (e.g., N–H⋯N hydrogen bonds forming inversion dimers) .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound?

  • Parameter Control : Adjust reaction temperature (e.g., 60–80°C for thiolation) and solvent polarity to favor intermediate stability .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance regioselectivity during cyclization .
  • High-Energy Methods : Utilize microwave irradiation to reduce reaction time (e.g., from 12 hours to 2 hours) .
  • Purification : Optimize solvent systems for crystallization (e.g., DMF/water mixtures) .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

  • Refinement Software : Use SHELXL for high-precision refinement, particularly for handling twinned data or disordered moieties .
  • Validation Tools : Cross-check using PLATON to analyze hydrogen-bonding patterns and π-π stacking interactions .
  • Complementary Techniques : Pair X-ray data with DFT calculations to validate molecular geometry and electronic properties .

Q. How can structure-activity relationships (SAR) be analyzed for derivatives of this compound?

  • Structural Modifications : Synthesize analogs with varied substituents (e.g., halogenation at the benzyl group or substitution of the cycloheptane ring) .
  • Biological Assays : Compare in vitro activity (e.g., enzyme inhibition, cytotoxicity) against parent compound data .
  • Crystallographic Correlation : Map activity trends to conformational changes (e.g., dihedral angles between the pyridine and methoxybenzyl groups) .

Q. How should discrepancies in reported biological activity data be addressed?

  • Purity Verification : Re-analyze compounds using HPLC to rule out impurities affecting activity .
  • Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration) .
  • Structural Confirmation : Re-examine active derivatives via X-ray crystallography to confirm intended modifications .

Q. What computational methods validate the molecular conformation of this compound?

  • DFT Optimization : Compare calculated bond lengths/angles with X-ray data to assess conformational stability .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., in ethanol) to predict aggregation behavior or solubility .
  • Docking Studies : Model interactions with biological targets (e.g., kinase active sites) to rationalize activity differences among derivatives .

特性

IUPAC Name

2-[(3-methoxyphenyl)methylsulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c1-22-17-8-5-6-14(10-17)13-23-19-16(12-20)11-15-7-3-2-4-9-18(15)21-19/h5-6,8,10-11H,2-4,7,9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLPQGJBKDHKDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CSC2=C(C=C3CCCCCC3=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。